rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
Description
rac-(1R,2R,4S)-2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with a phenyl substituent at the C2 position. This compound’s rigid bicyclic structure and stereochemistry (rac- mixture of enantiomers with 1R,2R,4S configuration) make it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
Key structural attributes include:
- Bicyclic framework: Enhances conformational rigidity, improving binding specificity.
- Phenyl group at C2: Contributes to hydrophobic interactions in biological systems.
- Carboxylic acid group: Facilitates hydrogen bonding and salt bridge formation.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1 |
InChI Key |
FODOCVXEWGKNJA-SUHUHFCYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Laboratory Conditions
- Atmosphere: Reactions are performed under argon to exclude moisture and oxygen.
- Glassware: Flame-dried Schlenk tubes are used.
- Solvent Purification: Anhydrous solvents purified by solvent purification systems or distillation.
- Chromatography: Silica gel 60 (230-400 mesh) for flash chromatography.
- Analytical Techniques: TLC, NMR, IR, HRMS, HPLC, and X-ray crystallography are employed for monitoring and characterization.
Representative Synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Preparation of allenoic acid dienophile via phosphonium ylide and acyl chloride reaction in CH2Cl2 at 0°C to rt | Yield: 84%, white solid, characterized by NMR and HRMS |
| 2 | Diels-Alder reaction of allenoic acid derivative with 1,3-cyclopentadiene in presence of Lewis acid catalyst (e.g., TiCl4) in anhydrous CH2Cl2 under argon | Formation of bicyclic intermediate with high diastereoselectivity |
| 3 | Hydrolysis or further functional group manipulation to yield the carboxylic acid | Purification by chromatography, characterization by IR, NMR, and X-ray crystallography |
This sequence ensures the stereochemical integrity of the bicyclic framework and the correct positioning of the phenyl and carboxyl groups.
Analytical and Structural Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the bicyclic structure and substitution pattern. Chemical shifts correspond to the bicyclo[2.2.1]heptane core and phenyl substituent.
- Infrared Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹.
- High-Resolution Mass Spectrometry: Confirms molecular formula (C14H14O2) with molecular weight ~224.28 g/mol.
- X-ray Crystallography: Provides definitive stereochemical assignment and confirms the exo or endo configuration of the bicyclic system.
- Chiral HPLC: Used to assess enantiomeric purity; racemic mixtures show equal enantiomer peaks.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Lewis acid-mediated Diels-Alder with allenoic acid derivatives | High diastereoselectivity, mild conditions | Efficient stereocontrol, scalable | Requires preparation of specialized dienophiles |
| Classical Diels-Alder with acrylate dienophiles | Simpler starting materials | Widely accessible reagents | Lower stereoselectivity, possible side reactions |
| Photochemical or radical methods (less common) | Alternative routes to bicyclic systems | Novel stereochemical outcomes | Often low yield, complex conditions |
The Lewis acid-mediated Diels-Alder approach remains the most reliable and well-documented method for preparing this compound with high stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[2.2.1]heptane Core
Table 1: Substituent Modifications and Molecular Properties
Key Observations:
Position of Substituents :
- The C2-phenyl group in the target compound distinguishes it from analogs like CAS 24680-64-6 (C3-phenyl). This positional difference alters steric and electronic interactions in binding pockets .
- C3-CF₃ substitution () increases metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
Functional Group Impact: Carboxylic acid is conserved across analogs, but its pKa varies with substituents. For example, the C3-benzothiazole analog () may exhibit lower acidity due to electron-withdrawing effects . Amino derivatives (e.g., ) introduce basicity, enabling salt formation and altering solubility .
Stereochemical and Conformational Differences
Table 2: Stereochemical Profiles of Selected Analogs
Key Observations:
- Racemic vs. Enantiopure Forms : The target compound’s racemic nature () may complicate pharmacological profiling, whereas enantiopure analogs like ’s (1S,2S,3R,4R) derivative are tailored for specific target engagement .
- Endo/Exo Isomerism : Unsaturated analogs (e.g., ) exhibit distinct conformational preferences, affecting binding kinetics .
Biological Activity
The compound rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid with potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14O2
- CAS Number : 937053-06-0
The compound features a bicyclic structure that contributes to its unique interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Potassium Channel Modulation :
- The compound has been shown to selectively activate KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) potassium channels, which are crucial for neuronal excitability and cardiac function. The best-performing derivatives in related studies have demonstrated EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4, suggesting significant potential for neurological applications .
- Anti-arrhythmic Properties :
-
Neuroprotective Effects :
- There is emerging evidence that compounds within this class may exert neuroprotective effects through the modulation of potassium channels involved in neuronal signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
The biological activity of this compound is primarily attributed to its interaction with ion channels:
- KCNQ Channel Activation : The compound enhances the opening of KCNQ channels, leading to hyperpolarization of neurons and reduced excitability.
- Calcium Channel Modulation : Some studies suggest that similar structures can also influence calcium channel dynamics, contributing to their anti-arrhythmic effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid?
- Methodological Answer : Synthesis optimization requires precise control of cyclization reactions and stereochemistry. Multi-step protocols often involve (1) [2+2] or [3+2] cycloadditions to form the bicyclic core, (2) functionalization of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, and (3) oxidation or hydrolysis to introduce the carboxylic acid moiety. Catalysts like Pd(PPh₃)₄ for coupling or Lewis acids (e.g., AlCl₃) for alkylation are critical. Reaction conditions (e.g., solvent polarity, temperature gradients) must be tailored to minimize side products. Continuous flow reactors can improve scalability and yield consistency .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis to separate enantiomers and confirm the racemic mixture. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of substituents. Comparative NMR analysis (e.g., NOESY) can detect proximity correlations between protons on the bicyclic framework and phenyl group, validating the (1R,2R,4S) configuration .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 99% vs. 70%) often stem from variations in reaction workup or purification. For example, high yields (99%) may involve recrystallization in hexane/ethyl acetate, while lower yields arise from column chromatography losses. Systematic replication under standardized conditions (solvent purity, inert atmosphere) and kinetic studies (e.g., in situ FTIR monitoring) can identify critical variables. Cross-validate results using orthogonal techniques like mass spectrometry to quantify impurities .
Q. How does the rigid bicyclic framework influence interactions with biological targets?
- Methodological Answer : The bicyclo[2.2.1]heptane core restricts conformational flexibility, enabling selective binding to enzymes or receptors. For example, molecular docking studies suggest the phenyl group engages in π-π stacking with aromatic residues in protein active sites, while the carboxylic acid forms hydrogen bonds. Competitive inhibition assays (e.g., fluorescence polarization) using truncated analogs (e.g., without the phenyl group) can isolate contributions of specific structural motifs to binding affinity .
Q. What computational approaches predict the metabolic stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electron distribution to identify sites vulnerable to oxidation (e.g., the bicyclic bridgehead). Machine learning models trained on ADME datasets predict metabolic pathways (e.g., cytochrome P450-mediated hydroxylation). Molecular dynamics simulations in lipid bilayers assess membrane permeability, guiding structural modifications (e.g., ester prodrugs) to enhance bioavailability .
Key Notes
- Always cross-reference stereochemical descriptors (e.g., 1R,2R,4S) with experimental data to prevent misassignment.
- For advanced studies, integrate synthetic chemistry with biophysical assays to correlate structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
